1-(4-Chlorophenethyl)piperazine

Übersicht

Beschreibung

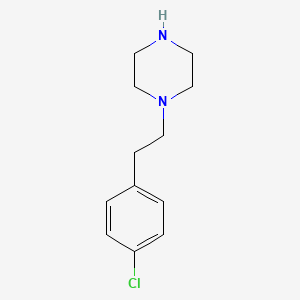

1-(4-Chlorophenethyl)piperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a chlorophenethyl group attached to the piperazine ring

Vorbereitungsmethoden

The synthesis of 1-(4-Chlorophenethyl)piperazine typically involves the reaction of piperazine with 4-chlorophenethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Chlorophenethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenethyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological and psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenethyl)piperazine can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperazine: Both compounds share a similar structure, but the presence of the phenethyl group in this compound provides distinct pharmacological properties.

1-(4-Methoxyphenethyl)piperazine: The methoxy group in this compound alters its chemical reactivity and biological activity compared to the chlorophenethyl derivative.

1-(4-Fluorophenethyl)piperazine: The fluorine substitution affects the compound’s electronic properties and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its interactions with biological targets offer promising avenues for medicinal research. Continued exploration of this compound and its derivatives will likely yield further insights into its applications and mechanisms of action.

Biologische Aktivität

1-(4-Chlorophenethyl)piperazine (CPEP) is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), particularly concerning serotonin receptors.

- Chemical Formula : CHClN

- Molecular Weight : 196.68 g/mol

- CAS Number : 38212-33-8

CPEP primarily acts as a serotonin receptor modulator. Research indicates that it may interact with multiple serotonin receptor subtypes, including 5-HT and 5-HT, which are crucial for mood regulation and anxiety responses.

Key Mechanisms:

- Serotonin Reuptake Inhibition : CPEP has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate depression symptoms.

- Receptor Agonism/Antagonism : Depending on the specific receptor subtype, CPEP can act as either an agonist or antagonist, influencing various physiological processes such as anxiety, appetite, and pain perception.

Pharmacological Studies

-

Central Nervous System Effects :

- A study conducted on rodents demonstrated that CPEP administration resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with other piperazine derivatives .

- Research highlighted its potential as a central serotonin mimetic agent, indicating that CPEP can evoke significant changes in serotonin levels in the brain .

- Antidepressant-like Effects :

- Anxiolytic Properties :

Study on Serotonin Levels

A comparative study evaluated the effects of CPEP against other piperazine derivatives on serotonin and 5-HIAA (5-hydroxyindoleacetic acid) concentrations in rat brains. Results indicated that CPEP significantly increased serotonin levels while decreasing 5-HIAA concentrations over time, suggesting a modulation of serotonin metabolism .

Psychoactive Substance Detection

In a recent analysis of psychoactive substances, CPEP was detected in samples collected from drug users, highlighting its prevalence and potential misuse within recreational contexts . This underscores the necessity for further research into its safety profile and regulatory measures.

Comparative Analysis with Similar Compounds

To better understand the biological activity of CPEP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine (CPP) | Piperazine derivative | Similar serotonin modulation |

| 1-(4-Bromophenethyl)piperazine | Piperazine derivative | Increased stimulant effects |

| 1-(3-Chlorophenyl)piperazine | Piperazine derivative | Anxiolytic properties |

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIRFHIMHXOTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.